4-Amino-3,5-diiodophenylalanine

描述

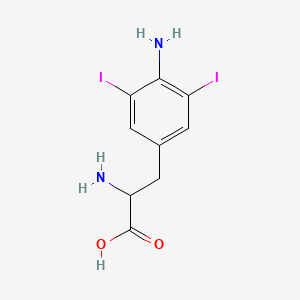

4-Amino-3,5-diiodophenylalanine is a halogenated derivative of the amino acid phenylalanine, featuring an amino group at the para position (C4) and iodine atoms at the meta positions (C3 and C5) of the aromatic ring. This structural modification confers unique physicochemical properties, such as increased molecular weight (due to iodine substituents) and altered electronic characteristics, which may influence its biochemical interactions and applications in medicinal chemistry or radiopharmaceuticals.

属性

CAS 编号 |

59515-83-2 |

|---|---|

分子式 |

C9H10I2N2O2 |

分子量 |

432 g/mol |

IUPAC 名称 |

2-amino-3-(4-amino-3,5-diiodophenyl)propanoic acid |

InChI |

InChI=1S/C9H10I2N2O2/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7H,3,12-13H2,(H,14,15) |

InChI 键 |

XVRWUAYKWQYHII-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1I)N)I)CC(C(=O)O)N |

规范 SMILES |

C1=C(C=C(C(=C1I)N)I)CC(C(=O)O)N |

其他CAS编号 |

59515-83-2 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

4-Hydroxy-3,5-diiodophenylalanine (Diiodotyrosine, DIT)

- Structure: Shares the 3,5-diiodo substitution but has a hydroxyl group at C4 instead of an amino group.

- Role : DIT is a key intermediate in thyroid hormone biosynthesis, serving as a precursor to thyroxine (T4) and triiodothyronine (T3) .

- DIT’s hydroxyl group participates in hormone synthesis via coupling reactions, whereas the amino group in the target compound may enable different reactivity (e.g., nucleophilic substitution or coordination chemistry).

Thyroid Hormones (T3 and T4)

- Structure : Thyroxine (T4) contains four iodine atoms (3,5,3',5'), while triiodothyronine (T3) has three (3,5,3'). Both are tyrosine derivatives with hydroxyl groups at C3.

- Role : Regulate metabolism via nuclear thyroid hormone receptors.

- T3/T4 exhibit longer half-lives due to plasma protein binding, a property less likely in the amino-substituted analog .

4-Amino-3,5-dichloroacetophenone

- Structure : Chlorine replaces iodine at C3 and C5, with a ketone group at the acetyl position.

- Role : Used in organic synthesis and medicinal chemistry for its electrophilic reactivity.

- Comparison: Iodine’s larger atomic radius and polarizability may enhance van der Waals interactions in 4-Amino-3,5-diiodophenylalanine compared to chlorine. Chlorinated analogs are typically more lipophilic but less radiopaque than iodinated derivatives .

Picloram-Potassium (4-Amino-3,5,6-trichloropicolinic acid)

- Structure: A chlorinated pyridinecarboxylic acid with an amino group.

- Role : Insecticide and herbicide.

- Comparison: The phenylalanine backbone of this compound distinguishes it from picloram’s heterocyclic structure.

Data Table: Comparative Properties of Selected Compounds

Research Findings and Implications

- Stability and Reactivity: Iodine’s electron-withdrawing effect may stabilize the aromatic ring in this compound, but its bulky size could sterically hinder reactions at the amino group.

- Biological Activity: Unlike DIT and T3/T4, the amino group may prevent hormone-like activity but could enable novel interactions with amino acid transporters or enzymes.

- Safety Considerations: Based on analogs like 4-Amino-3-nitrobenzoic acid (), iodinated amino acids may require precautions against skin/eye irritation and respiratory exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。